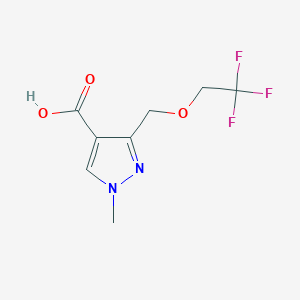![molecular formula C16H16F4N4O B2491357 2-(3-fluorophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034520-45-9](/img/structure/B2491357.png)
2-(3-fluorophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluorophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H16F4N4O and its molecular weight is 356.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Modification and Biological Assessment of Analog Compounds:
- Studies have shown that modifications in compounds structurally similar to the query compound, specifically by replacing the acetamide group, can lead to significant changes in biological activity. For instance, replacing the acetamide group with alkylurea in certain compounds has demonstrated potent antiproliferative activities and reduced acute oral toxicity, suggesting potential applications in developing cancer therapeutics (Wang et al., 2015).
- Additionally, the synthesis and assessment of compounds with an 1,2,4-oxadiazol cycle have provided a diverse set of analogs, showing that systematic modifications can lead to compounds with significant biological properties (Karpina et al., 2019).
Discovery and Profiling of Antagonists:
- A study highlighted the discovery and preclinical profiling of P2X7 antagonists, indicating the potential use of such compounds in mood disorder treatments. The structured-activity relationships of these compounds provide a foundation for future drug development (Chrovian et al., 2018).
Development of Anticancer and Antimicrobial Agents:
- Research into triazolo and pyridine derivatives has shown promising results in the development of anticancer and antimicrobial agents. The synthesis of new analogs of these compounds, followed by their biological assessment, has been a significant area of research, with certain compounds demonstrating activity against specific cancer cell lines and microbes (Kumar et al., 2019).
Exploration of Antiproliferative Activities:
- The antiproliferative activity of fluorinated triazolo and triazine derivatives has been explored, providing insights into their potential mechanisms and the effect of structural modifications on biological activity. These findings are crucial for the development of new therapeutic agents (Dolzhenko et al., 2008).
Antimicrobial Applications:
- Tetrahydrobenzothieno and triazolopyrimidine derivatives have been synthesized and tested for their antimicrobial activities, indicating their potential use in treating microbial infections (Soliman et al., 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of this compound is the dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels.
Mode of Action
This compound acts as a potent inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood. This leads to increased insulin secretion and decreased glucagon release, resulting in lower blood glucose levels.
Biochemical Pathways
The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestines in response to food intake. They stimulate insulin secretion from the pancreas and inhibit glucagon release, helping to regulate blood glucose levels. By preventing the breakdown of these hormones, this compound enhances their glucose-lowering effects .
Pharmacokinetics
The compound exhibits excellent oral bioavailability in preclinical species . This suggests that it is well absorbed from the gastrointestinal tract and can reach effective concentrations in the body when administered orally.
Result of Action
The molecular effect of this compound’s action is the increased level of incretin hormones in the blood due to the inhibition of DPP-IV . On a cellular level, this leads to increased insulin secretion and decreased glucagon release from pancreatic cells, resulting in lower blood glucose levels. This makes it a potential therapeutic agent for the treatment of type 2 diabetes .
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F4N4O/c17-12-3-1-2-10(6-12)7-15(25)21-9-14-23-22-13-8-11(16(18,19)20)4-5-24(13)14/h1-3,6,11H,4-5,7-9H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTCXZOEPWFHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)CC3=CC(=CC=C3)F)CC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2491275.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2491278.png)
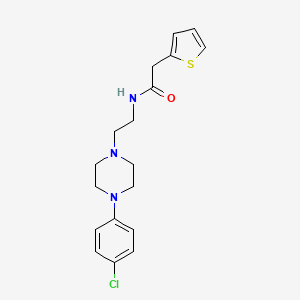
![Diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate](/img/structure/B2491281.png)
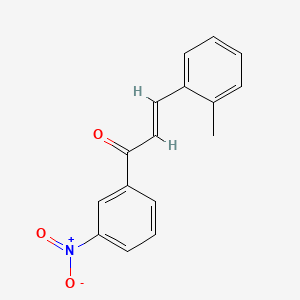
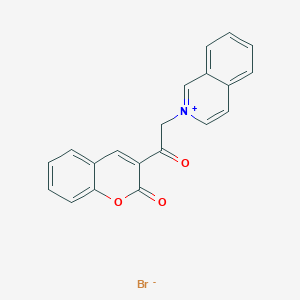



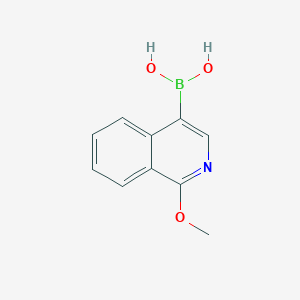
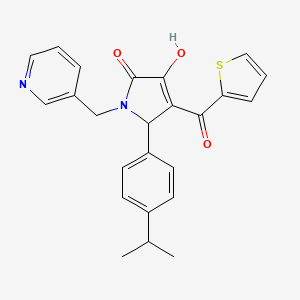
![5-ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2491291.png)
![methyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2491294.png)
